molecular formula C26H21ClN4O2 B3403846 2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenylacetamide CAS No. 1184976-01-9

2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenylacetamide

Cat. No.: B3403846
CAS No.: 1184976-01-9
M. Wt: 456.9
InChI Key: RKSIVHYWUGEEOV-UHFFFAOYSA-N
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Description

2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenylacetamide is a useful research compound. Its molecular formula is C26H21ClN4O2 and its molecular weight is 456.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is iron ions within cancer cells . Iron is an indispensable trace element for virtually all living organisms, involved in cell respiration, DNA/RNA synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function . The avidity of cancer cells for iron highlights the potential for iron chelators to be used in cancer therapy .

Mode of Action

This interaction leads to a decrease in the intracellular iron ion level, which can significantly inhibit cancer cell proliferation .

Biochemical Pathways

The compound’s interaction with iron ions affects the biochemical pathways related to cell respiration, DNA/RNA synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function . By chelating iron, the compound disrupts these pathways, leading to a decrease in cancer cell proliferation .

Pharmacokinetics

The compound’s ability to selectively bind to ferrous ions suggests it may have good bioavailability within the cellular environment .

Result of Action

The compound’s action results in significant apoptosis in cancer cells . Flow cytometry assays demonstrated that the compound arrested the cell cycle at the G1 phase and induced significant apoptosis in A549 cells in dose and time-dependent manners . Western blot analysis of Bcl-2, Bax, and cleaved caspase-3 proteins further provided evidence that induction of apoptosis by the compound in A549 cells might be at least via the mitochondria pathway .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as the presence of ferrous ions. For instance, the addition of Fe2+ abolished the cytotoxicity of the compound . This suggests that the compound’s efficacy may be influenced by the iron ion concentration within the cellular environment .

Properties

IUPAC Name

2-[3-[(2-chlorophenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN4O2/c1-17-11-12-22-20(13-17)24-25(31(22)15-23(32)29-19-8-3-2-4-9-19)26(33)30(16-28-24)14-18-7-5-6-10-21(18)27/h2-13,16H,14-15H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKSIVHYWUGEEOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4Cl)CC(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenylacetamide
Reactant of Route 2
Reactant of Route 2
2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenylacetamide
Reactant of Route 3
Reactant of Route 3
2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenylacetamide
Reactant of Route 4
Reactant of Route 4
2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenylacetamide
Reactant of Route 5
Reactant of Route 5
2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenylacetamide
Reactant of Route 6
Reactant of Route 6
2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenylacetamide

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